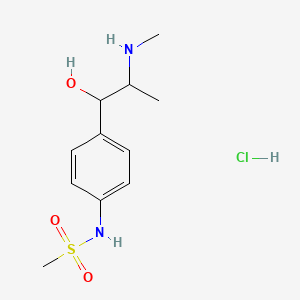
Metalol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metalol Hydrochloride: is a chemical compound with the molecular formula C11H19ClN2O3S It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metalol Hydrochloride typically involves the reaction of specific organic halides with metal compounds. The general methods of preparation include metal displacement, metathesis, and hydrometallation . These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The use of advanced technologies and equipment ensures the efficient production of this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: Metalol Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often used as intermediates in the synthesis of more complex compounds.
Scientific Research Applications
Chemistry: In chemistry, Metalol Hydrochloride is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a useful tool for investigating cellular pathways and functions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Researchers are investigating its effects on various diseases and conditions, aiming to develop new treatments and therapies.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it an essential component in manufacturing processes.
Mechanism of Action
The mechanism of action of Metalol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds: Metalol Hydrochloride is often compared with other similar compounds, such as metoprolol and menthol . These compounds share some structural similarities but differ in their specific properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific molecular structure and reactivity. Its ability to undergo various chemical reactions and interact with specific biological targets sets it apart from other similar compounds.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique properties and reactivity make it an essential tool for researchers and industrial professionals
Properties
CAS No. |
955-48-6 |
|---|---|
Molecular Formula |
C11H19ClN2O3S |
Molecular Weight |
294.80 g/mol |
IUPAC Name |
N-[4-[1-hydroxy-2-(methylamino)propyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O3S.ClH/c1-8(12-2)11(14)9-4-6-10(7-5-9)13-17(3,15)16;/h4-8,11-14H,1-3H3;1H |
InChI Key |
OMGYZLAJZAMSKO-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)NS(=O)(=O)C)O)NC.Cl |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)NS(=O)(=O)C)O)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahomotrioxacalix[3]arene](/img/structure/B1213611.png)
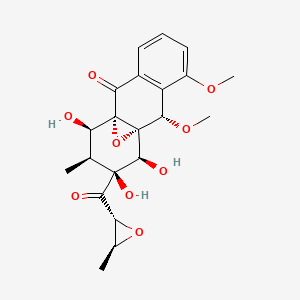
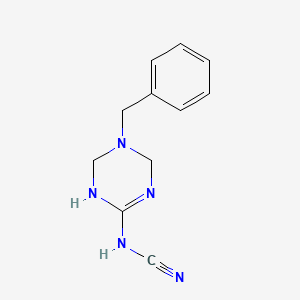
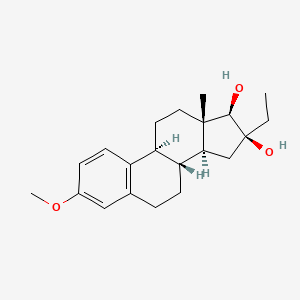
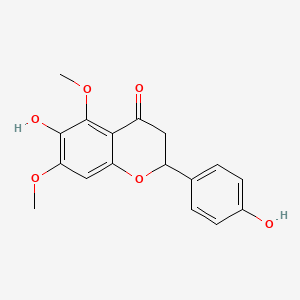
![3-[(2,6-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1213620.png)
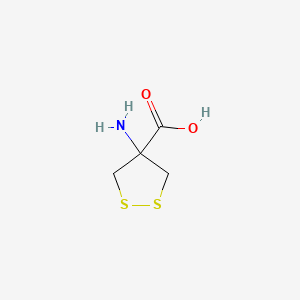
![(10R)-4-Hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one](/img/structure/B1213622.png)


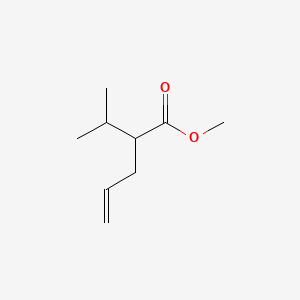
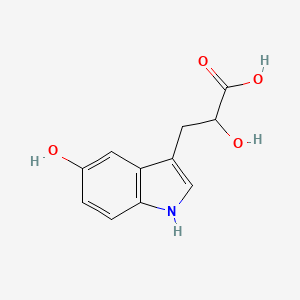
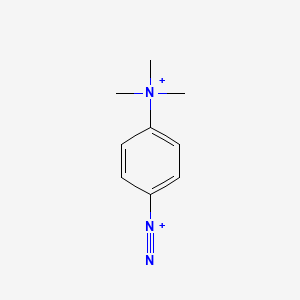
![2-Propanol, 1-[4-(2-methoxyethoxy)phenoxy]-3-[(1-methylethyl)amino]-](/img/structure/B1213634.png)
